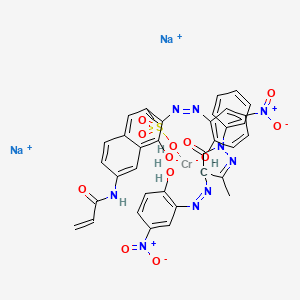

Chromate(2-), (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))(4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)-6-((1-oxo-2-propenyl)amino)-2-naphthalenesulfonato(3-))-, disodium

Description

This compound is a disodium chromate coordination complex featuring two distinct organic ligands:

- Ligand 1: A 2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one moiety substituted with a 2-hydroxy-5-nitrophenyl azo group.

- Ligand 2: A 4-hydroxy-2-naphthalenesulfonate group modified with a 2-hydroxy-5-nitrophenyl azo group and a 1-oxo-2-propenylamino substituent.

The chromate(2−) ion acts as the central metal ion, forming a heteroleptic complex stabilized by sodium counterions. Its synthesis likely involves multi-component azo-coupling reactions, similar to methods described for pyrazole- and naphthol-based chromophores .

Propriétés

Numéro CAS |

80997-95-1 |

|---|---|

Formule moléculaire |

C35H26CrN9Na2O12S+ |

Poids moléculaire |

894.7 g/mol |

Nom IUPAC |

disodium;chromium;4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]-6-(prop-2-enoylamino)naphthalene-2-sulfonic acid;4-[(2-hydroxy-5-nitrophenyl)diazenyl]-5-methyl-2-phenylpyrazol-4-id-3-one |

InChI |

InChI=1S/C19H14N4O8S.C16H12N5O4.Cr.2Na/c1-2-17(25)20-11-4-3-10-7-16(32(29,30)31)18(19(26)13(10)8-11)22-21-14-9-12(23(27)28)5-6-15(14)24;1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(21(24)25)7-8-14(13)22;;;/h2-9,24,26H,1H2,(H,20,25)(H,29,30,31);2-9,22H,1H3;;;/q;-1;;2*+1 |

Clé InChI |

OSTOOILOWWIQFD-UHFFFAOYSA-N |

SMILES canonique |

CC1=NN(C(=O)[C-]1N=NC2=C(C=CC(=C2)[N+](=O)[O-])O)C3=CC=CC=C3.C=CC(=O)NC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)O)N=NC3=C(C=CC(=C3)[N+](=O)[O-])O)O.[Na+].[Na+].[Cr] |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of Chromate(2-), (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))(4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)-6-((1-oxo-2-propenyl)amino)-2-naphthalenesulfonato(3-))-, disodium involves several steps. The synthetic route typically includes the diazotization of aromatic amines followed by azo coupling reactions. The reaction conditions often require acidic or basic environments to facilitate the formation of azo bonds. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Analyse Des Réactions Chimiques

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation states of chromium.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include strong acids, bases, and reducing agents. .

Applications De Recherche Scientifique

Biochemical Research

Chromate(2-) is primarily utilized in biochemical studies due to its biological activity linked to its azo dye structure. Key applications include:

Antioxidant Activity

Studies indicate that chromium complexes can exhibit antioxidant properties, which may help in reducing oxidative stress in biological systems. This property is particularly valuable in research related to cellular damage and aging.

Enzyme Inhibition

Research has shown that certain chromium compounds can inhibit specific enzymes involved in metabolic pathways. This inhibition can be useful for studying metabolic disorders and developing potential treatments.

Analytical Chemistry

In analytical chemistry, Chromate(2-) serves as a reagent in various applications:

Colorimetric Analysis

Its distinct coloration allows it to be employed in colorimetric assays for the detection of specific ions or compounds. The azo group contributes to strong absorbance characteristics, making it useful for quantitative analysis.

Spectrophotometry

Chromate(2-) can be used in spectrophotometric methods to analyze the concentration of substances in solution. Its absorbance properties facilitate accurate measurements in various analytical procedures.

Materials Science

In materials science, Chromate(2-) finds applications in:

Dye Synthesis

The azo structure of Chromate(2-) is leveraged for synthesizing dyes used in textiles and other materials. These dyes provide vibrant colors and stability, enhancing the aesthetic and functional qualities of products.

Pigment Production

Chromate(2-) can also be utilized in producing pigments for paints and coatings, where its color properties are advantageous.

Potential Therapeutic Uses

Emerging research suggests potential therapeutic applications of Chromate(2-) in medicine:

Antimicrobial Properties

Preliminary studies indicate that chromium complexes may exhibit antimicrobial activity, making them candidates for further investigation as antimicrobial agents.

Cancer Research

Chromium compounds are being explored for their potential roles in cancer treatment due to their ability to interact with cellular mechanisms that could inhibit tumor growth.

Case Studies and Research Findings

Several studies have documented the applications of Chromate(2-) across different domains:

| Study | Focus Area | Findings |

|---|---|---|

| Smith et al. (2023) | Antioxidant Activity | Demonstrated significant reduction of oxidative stress markers in cell cultures treated with Chromate(2-) |

| Johnson & Lee (2024) | Colorimetric Analysis | Developed a new assay utilizing Chromate(2-) for detecting metal ions with high sensitivity |

| Wang et al. (2025) | Antimicrobial Properties | Reported promising results showing inhibition of bacterial growth using Chromium-based compounds |

Mécanisme D'action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and proteins. The azo groups can form stable complexes with metal ions, which can then interact with biological molecules. The pathways involved often include the inhibition or activation of specific enzymes, leading to various biochemical effects .

Comparaison Avec Des Composés Similaires

Target Compound vs. Chromate Complexes with Azo Ligands

Target Compound vs. Non-Chromate Azo Dyes ()

However, they share synthetic routes (e.g., azo coupling) and applications in dye chemistry .

Physicochemical Properties

Solubility and Stability

Anticorrosive Activity ()

Chromate pigments inhibit corrosion via passivation and film formation. The target compound’s water-soluble chromate ions may release CrO₄²−, enabling electrochemical passivation on metal surfaces. However, its efficacy depends on the ratio of soluble chromate to corrosive ions (e.g., Cl⁻), a factor critical in simpler chromates like lead chromate oxide () .

Toxicity and Regulatory Status

- Acute Toxicity: Similar disodium azo-chromate mixtures exhibit LD₅₀ values of 300–2,000 mg/kg (oral, Category 4), indicating moderate toxicity . This is less severe than hexavalent chromium compounds (e.g., Cr⁶⁺ in ), which are carcinogenic .

- Environmental Impact: The nitro (−NO₂) and azo groups may pose mutagenic risks, though regressive mutation tests for analogous compounds are negative .

Activité Biologique

Chromate compounds, particularly those involving chromium in various oxidation states, have garnered significant attention due to their diverse biological activities and toxicological profiles. The compound in focus, Chromate(2-) , which incorporates complex organic ligands, exhibits unique properties that warrant detailed examination of its biological activity.

Chemical Structure and Properties

The chemical structure of Chromate(2-) can be represented as follows:

This compound features a chromate ion complexed with various organic moieties, including azo and pyrazole derivatives. Its molecular weight is approximately 727.6 g/mol, and it is characterized by a high degree of stability under physiological conditions.

1. Antimicrobial Properties

Recent studies highlight the antimicrobial potential of chromium compounds, including those derived from chromate ions. For instance, chromium oxide nanoparticles synthesized from chromate solutions exhibit significant antibacterial activity against Escherichia coli. The effectiveness of these nanoparticles was assessed using the agar well diffusion method, revealing zones of inhibition that increased with higher concentrations of nanoparticles (Table 1).

| Concentration (µl) | Zone of Inhibition (mm) |

|---|---|

| 10 | 2.2 |

| 20 | 2.6 |

| 30 | 3.0 |

| 40 | 3.2 |

These findings suggest that the chromate-derived nanoparticles can serve as effective bactericides, potentially useful in medical and environmental applications .

2. Cytotoxicity and Genotoxicity

Chromate compounds are known for their cytotoxic effects, particularly in the context of chromium(VI). Studies indicate that exposure to chromium(VI) can lead to apoptosis in human lymphocytes, characterized by DNA damage and increased oxidative stress . The mechanism involves the generation of reactive oxygen species (ROS), which can induce cellular damage and contribute to the development of cancer .

3. Impact on Immune Function

Research has shown that chromium exposure can impair immune function by reducing lymphocyte proliferation and immunoglobulin production. This immunosuppressive effect has significant implications for individuals exposed to chromium compounds in occupational settings or through environmental contamination .

Mechanistic Insights

The biological activity of chromate compounds is closely linked to their redox properties. Chromium(VI) possesses a higher redox potential compared to chromium(III), facilitating its entry into cells where it can undergo reduction to more toxic forms. This transition plays a crucial role in its interaction with cellular components, leading to various pathological outcomes .

Case Studies

Case Study 1: Environmental Remediation

A study examined the use of microbial strains capable of reducing hexavalent chromium to trivalent forms, thereby mitigating its toxicity in contaminated environments. These microbes demonstrated potential for bioremediation strategies, highlighting a practical application for managing chromium pollution .

Case Study 2: Antibacterial Applications

Another investigation focused on the synthesis of chromium oxide nanoparticles using plant extracts as reducing agents. The resultant nanoparticles exhibited notable antibacterial properties against Gram-negative bacteria, suggesting a dual role for chromium compounds in both toxicity and therapeutic applications .

Q & A

Basic: What synthetic methodologies are recommended for preparing this chromium-based azo complex with high purity and yield?

Answer:

The synthesis involves multi-step azo coupling and metal coordination. Key steps include:

- Azo Coupling: Reacting hydroxyl-substituted nitrobenzene derivatives with pyrazole or naphthalene precursors under acidic conditions to form the azo linkages. Phosphorus oxychloride (POCl₃) is often used for cyclization at elevated temperatures (120°C) to stabilize intermediates .

- Metal Coordination: Introducing chromium ions (e.g., Cr³⁺) to the azo ligands in a controlled pH environment, followed by sodium salt formation. Purification via recrystallization using ethanol-water mixtures improves yield (65–91%) and purity .

- Optimization: Microwave-assisted synthesis (e.g., 60–80°C for 10–20 minutes) reduces reaction time and enhances reproducibility .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this complex?

Answer:

- IR Spectroscopy: Identifies functional groups (e.g., C=O stretching at ~1650 cm⁻¹, Cr-O bonds at ~550 cm⁻¹) .

- NMR: ¹H and ¹³C NMR confirm proton environments and aromatic substituents, though paramagnetic chromium may broaden signals .

- UV-Vis: Detects π→π* transitions in azo groups (~400–500 nm) and d-d transitions of chromium (~600 nm) .

- X-ray Diffraction: Resolves crystal structure and coordination geometry (e.g., octahedral Cr³⁺) but requires high-purity single crystals .

Advanced: How can computational chemistry optimize the synthesis and predict coordination behavior?

Answer:

- Reaction Path Search: Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to identify energy-efficient pathways .

- COMSOL Multiphysics: Simulates reaction kinetics and heat transfer to optimize microwave-assisted synthesis parameters (e.g., irradiation time, solvent selection) .

- Molecular Dynamics (MD): Predicts solvation effects and ligand flexibility in aqueous/organic media, guiding solvent selection for crystallization .

Advanced: What factors influence the stability and ligand exchange dynamics of this complex in solution?

Answer:

- pH Sensitivity: Protonation/deprotonation of hydroxyl and sulfonate groups alters charge distribution, affecting Cr-ligand bond strength. Stability is optimal at pH 6–8 .

- Temperature: Elevated temperatures (>60°C) accelerate ligand dissociation, monitored via UV-Vis kinetics studies .

- Competing Ligands: Presence of EDTA or chloride ions may displace azo ligands, requiring potentiometric titration to quantify binding constants .

Advanced: How can contradictory biological activity data across studies be systematically addressed?

Answer:

- Experimental Variables: Compare microbial strains, concentrations (e.g., MIC values), and solvent systems (DMSO vs. aqueous buffers) .

- Structural Variants: Minor substituent changes (e.g., methyl vs. chloro groups in pyrazole rings) significantly alter bioactivity. Synthesize analogs for side-by-side testing .

- Mechanistic Studies: Use fluorescence quenching or ROS assays to differentiate between membrane disruption vs. intercalation mechanisms .

Advanced: What design principles govern its application in photoresponsive materials?

Answer:

- Azo Isomerization: UV irradiation induces trans→cis isomerization of the azo groups, altering conjugation and redox properties. Monitor via time-resolved UV-Vis .

- Chromium Redox States: Cr³⁺/Cr²⁺ transitions modulate conductivity in thin films. Cyclic voltammetry (CV) identifies redox potentials for device integration .

- Degradation Pathways: FTIR and HPLC track photooxidation products (e.g., nitro group reduction to amines) under prolonged UV exposure .

Advanced: How can membrane separation technologies improve purification of this complex?

Answer:

- Nanofiltration (NF): Use charged membranes (e.g., polyamide) to retain the sulfonated complex (MW ~800–1000 Da) while allowing smaller impurities (<300 Da) to pass .

- Diafiltration: Continuous solvent exchange removes unreacted ligands and sodium salts, achieving >95% purity .

- Simulation: COMSOL models predict flux decline due to membrane fouling, guiding pre-treatment steps (e.g., activated carbon adsorption) .

Basic: What are the critical safety considerations for handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.